Ethyl 2-cyano-3,5-dimethyl-2-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is an organic compound with a complex structure that includes a cyano group, a double bond, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the cyanoacetate on the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkoxides or amines can be used to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the double bond more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hexenoate: Similar structure but lacks the cyano group.
Ethyl 3-hexenoate: Similar structure but with the double bond in a different position.
Ethyl 2-cyano-3-hexenoate: Similar structure but without the methyl groups.
Properties
CAS No. |
53276-28-1 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+ |
InChI Key |
NHEROOPJNHZIMY-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.